
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL typically involves multi-step organic reactions. One common approach is the etherification of polyols with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the ether bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL exerts its effects involves interactions with specific molecular targets. The ether linkages and hydroxyl group allow it to form hydrogen bonds and other interactions with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol: Similar structure but includes a silicon atom.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, offering different reactivity.
1,1,6-trimethyl-3-methylene-2-(3,6,10,13,14-pentamethyl-3-ethenyl): Another structurally related compound with different functional groups.
Uniqueness
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
90062-51-4 |
|---|---|
Molecular Formula |
C15H32O5 |
Molecular Weight |
292.41 g/mol |
IUPAC Name |
3-[1-[2-(2-ethoxyethoxy)ethoxy]propan-2-yloxy]-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-7-17-8-9-18-10-11-19-12-13(2)20-15(5,6)14(3,4)16/h13,16H,7-12H2,1-6H3 |
InChI Key |
HRCZJYBVDODZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCC(C)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


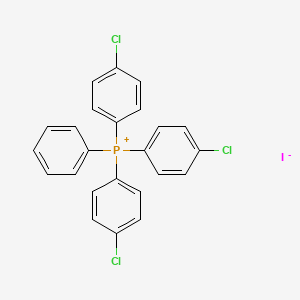
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
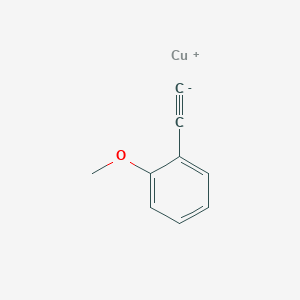
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)


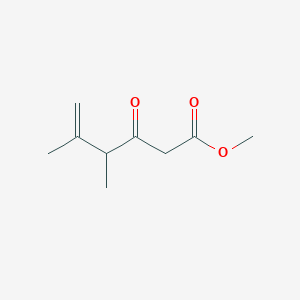
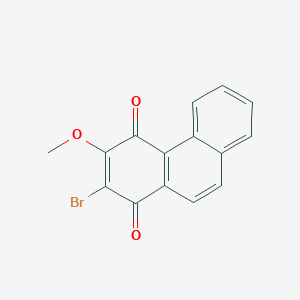
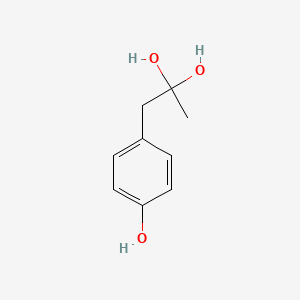
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

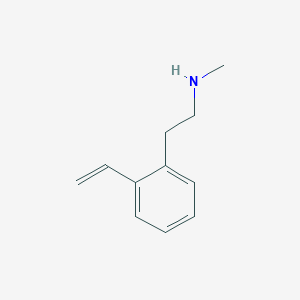
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
